

Hexafluoroacetone: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Hexafluoroacetone**

Cat. No.: **B1148349**

[Get Quote](#)

Abstract

Hexafluoroacetone (HFA) is a nonflammable, colorless gas with a musty odor, characterized by the chemical formula $(CF_3)_2CO$.^{[1][2]} This highly reactive electrophilic compound serves as a pivotal building block in the synthesis of a wide array of fluorinated materials, including polymers, pharmaceuticals, and agricultural chemicals.^[3] Its unique chemical properties, largely dictated by the strong electron-withdrawing nature of its two trifluoromethyl groups, make it a subject of significant interest in organic synthesis and materials science. This guide provides an in-depth overview of **hexafluoroacetone**, including its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in research and development, particularly within the pharmaceutical and drug development sectors.

Chemical and Physical Properties

Hexafluoroacetone is a toxic and corrosive gas that is typically shipped in its liquefied compressed form.^[4] It is highly reactive, especially with water, with which it forms stable hydrates.^{[1][2][3]} The quantitative properties of **hexafluoroacetone** are summarized in the table below.

Property	Value	Reference
CAS Number	684-16-2	[1] [5] [6]
Molecular Weight	166.02 g/mol	[1] [5] [6] [7]
Molecular Formula	C ₃ F ₆ O	[1] [5] [7]
Boiling Point	-28 °C (-18.4 °F)	[1] [7]
Melting Point	-129 °C (-200.2 °F)	[1] [7]
Density (liquid)	1.32 g/mL	[1] [7]
Vapor Pressure	5.8 atm (at 20 °C)	[1]

Synthesis of Hexafluoroacetone: Experimental Protocols

The synthesis of **hexafluoroacetone** can be achieved through various methods. One common laboratory-scale preparation involves a two-step process starting from perfluoropropene.[\[2\]](#)

Synthesis of 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane

This procedure outlines the synthesis of the intermediate, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane, from hexafluoropropene.

Materials and Equipment:

- 500-mL three-necked flask
- Magnetic stirring bar
- Thermometer
- Water-cooled condenser
- Fritted gas inlet tube

- -78°C cold traps
- Hexafluoropropene (96 g, 0.64 mol)
- Potassium fluoride (3 g)
- Sulfur (23 g, 0.72 mol)
- Dry dimethylformamide (200 mL)
- Water (50 mL)
- 20-cm Vigreux column

Procedure:

- A 500-mL, three-necked flask is equipped with a magnetic stirring bar, thermometer, water-cooled condenser, and a fritted gas inlet tube. The condenser outlet is connected to a tared -78°C cold trap, and the gas inlet is connected to a graduated -78°C cold trap containing 60 mL (96 g, 0.64 mol) of condensed hexafluoropropene under a nitrogen atmosphere.
- The reaction flask is charged with 3 g of potassium fluoride and flame-dried under vacuum.
- After cooling under a nitrogen purge, 23 g of sulfur and 200 mL of dry dimethylformamide are added to the flask.
- The reaction mixture is heated to 40–45°C with stirring.
- The hexafluoropropene is bubbled into the reaction mixture at a rate of approximately 0.6 mL (1 g) per minute by gently warming its cold trap.
- Once all the hexafluoropropene has been added, the reaction mixture is cooled to between -20°C and -30°C and filtered under suction.
- The collected solid is transferred to an Erlenmeyer flask and allowed to melt. 50 mL of water is added, and the mixture is filtered.

- The lower liquid phase is separated, washed with 50 mL of water, and distilled through a 20-cm Vigreux column to yield 93.0–99.4 g (80–85%) of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane with a boiling point of 106–108°C.[8]

Oxidation to Hexafluoroacetone

The intermediate is then oxidized to produce **hexafluoroacetone**.

Materials and Equipment:

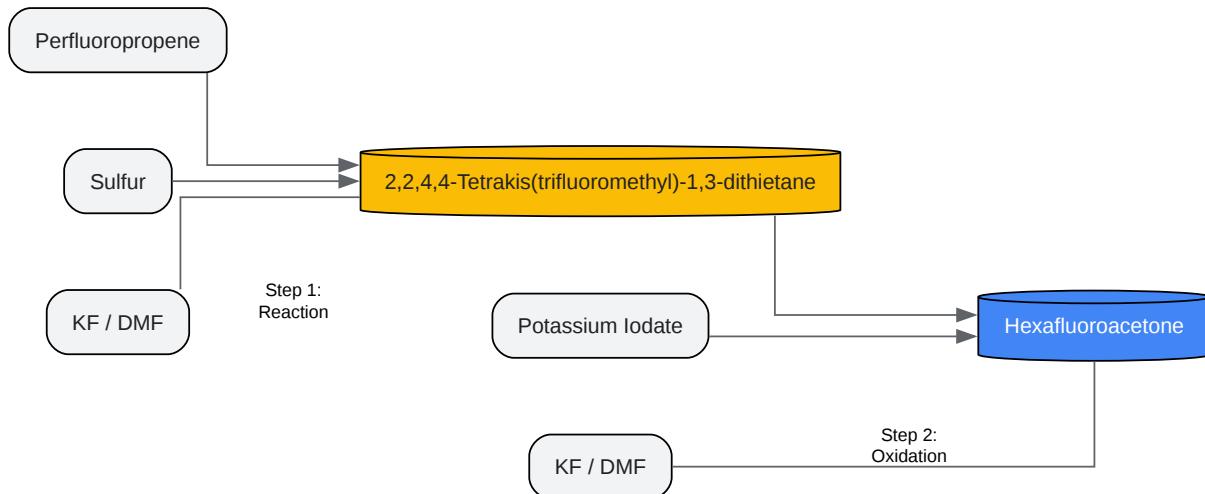
- 1-L three-necked flask
- Sealed mechanical stirrer
- Thermometer
- Condenser
- -78°C glass trap
- Potassium fluoride (3 g)
- Dry dimethylformamide (300 mL)
- Potassium iodate (powdered, 80 g, 0.374 mol)
- 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane (60 g, 0.165 mol)

Procedure:

- A 1-L, three-necked flask is fitted with a sealed mechanical stirrer, thermometer, and a condenser connected to a -78°C glass trap.
- The flask containing 3 g of potassium fluoride is flame-dried under a nitrogen purge.
- After cooling, 300 mL of dry dimethylformamide, 80 g of powdered potassium iodate, and 60 g of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane are added.

- The stirrer and water condenser are started, and the reaction mixture is heated to 149°C over 45 minutes and maintained at this temperature for an additional 15 minutes.
- The heat source is removed, and a slow stream of nitrogen is used to flush the product gas into the cold trap.
- The condensed product is transferred under vacuum to a tared, evacuated gas cylinder, yielding 37.0–39.9 g (68–73%) of **hexafluoroacetone**.
- Distillation of this material provides 35.0–37.6 g (64–69%) of pure **hexafluoroacetone** with a boiling point of -28°C.[8]

Applications in Research and Drug Development

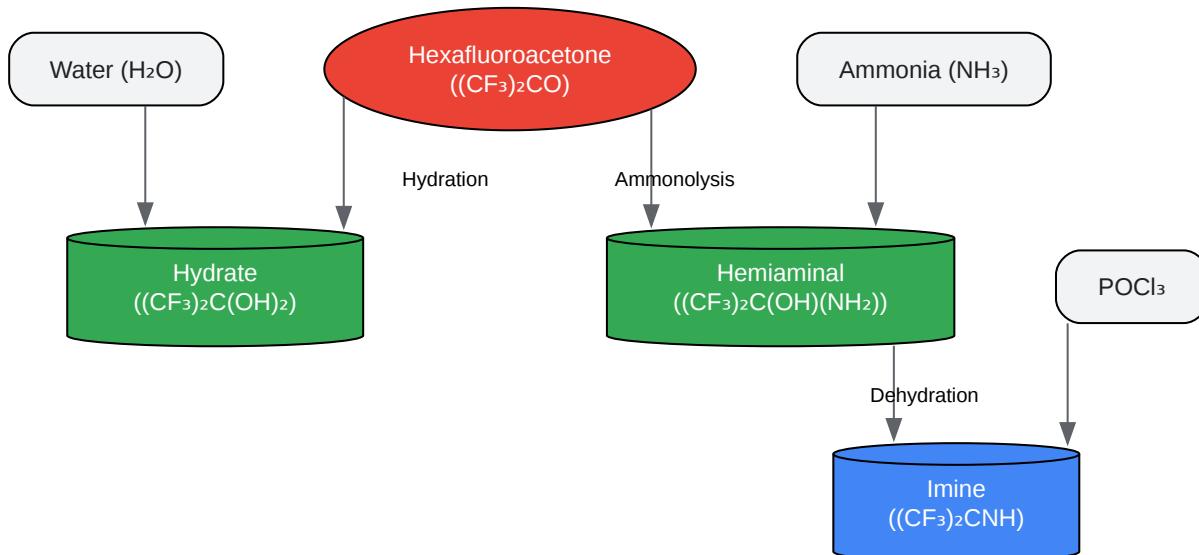

Hexafluoroacetone is a versatile reagent in organic synthesis with significant applications in the pharmaceutical industry.

- Synthesis of Hexafluoroisopropanol (HFIP): HFA is a primary precursor for the production of hexafluoroisopropanol ((CF₃)₂CHOH), a widely used solvent in organic synthesis due to its strong hydrogen bonding ability, high polarity, and low nucleophilicity.[9]
- Peptide Synthesis: HFA is employed in peptide synthesis as a protecting and activating reagent.[6] It can be used for the selective activation of carboxyl groups in amino acids.[6]
- Building Block for Complex Molecules: HFA serves as a key intermediate in the synthesis of various commercial products, including the anesthetic midaflur and the high-performance polymer building block bisphenol AF.[1]
- Fluorinated Drug Analogs: The incorporation of trifluoromethyl groups can significantly alter the pharmacokinetic and pharmacodynamic properties of drug candidates. HFA provides a direct route for introducing the hexafluoroisopropylidene moiety into organic molecules, which is of interest in drug discovery.

Logical Workflow and Diagrams

Synthesis Workflow for Hexafluoroacetone

The following diagram illustrates the two-step synthesis of **hexafluoroacetone** from perfluoropropene, as detailed in the experimental protocols.



[Click to download full resolution via product page](#)

Caption: Two-step synthesis of **Hexafluoroacetone**.

Reactivity Pathway of Hexafluoroacetone

This diagram illustrates the key reactions of **hexafluoroacetone** with water and ammonia, highlighting its electrophilic nature.

[Click to download full resolution via product page](#)

Caption: Reactivity of **Hexafluoroacetone**.

Safety and Handling

Hexafluoroacetone is a toxic and corrosive gas that can cause severe irritation to the skin, eyes, and mucous membranes.^[4] It is also toxic by inhalation, ingestion, and skin absorption.^[4] Due to its high reactivity with water, it can produce a highly acidic hydrate.^[4] Proper personal protective equipment, including chemical-resistant gloves, safety goggles, and respiratory protection, should be used when handling this compound. All work with **hexafluoroacetone** should be conducted in a well-ventilated fume hood.

Conclusion

Hexafluoroacetone is a chemical of significant industrial and academic importance. Its unique reactivity profile makes it an invaluable tool for the synthesis of a variety of fluorinated compounds. While its hazardous nature necessitates careful handling, its utility as a synthetic precursor, particularly in the development of pharmaceuticals and advanced materials, is well-

established. Further research into the applications and synthesis of **hexafluoroacetone** is likely to yield new and innovative chemical entities with enhanced properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hexafluoroacetone - Wikipedia [en.wikipedia.org]
- 2. Hexafluoroacetone [chemeurope.com]
- 3. HEXAFLUOROACETONE - Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hexafluoroacetone | CF₃COCF₃ | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. notes.fluorine1.ru [notes.fluorine1.ru]
- 6. Volume # 6(133), November - December 2020 — "Preparation of hexafluoroacetone by oxidation of 2,2,4,4-tetrakis(trifluoromethyl)tiethane with sodium nitrite" [en.notes.fluorine1.ru]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- To cite this document: BenchChem. [Hexafluoroacetone: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1148349#hexafluoroacetone-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com